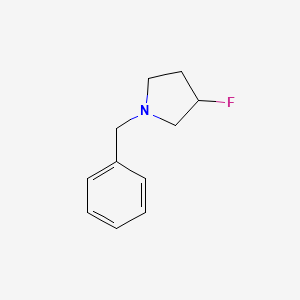

1-Benzyl-3-fluoropyrrolidine

Descripción

General Context of Pyrrolidine (B122466) Scaffolds in Organic Synthesis and Beyond

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone of organic and medicinal chemistry. frontiersin.orgnih.gov This saturated scaffold is prevalent in a vast array of natural products, alkaloids, and pharmacologically active compounds. frontiersin.orgtandfonline.com Its significance is underscored by its presence in numerous drugs approved by the U.S. Food and Drug Administration (FDA). nih.gov The versatility of the pyrrolidine nucleus stems from several key features: its three-dimensional structure due to sp³-hybridized carbons, the potential for multiple stereogenic centers, and the non-planar "pseudorotation" of the ring, which allows for thorough exploration of pharmacophore space. nih.govresearchgate.net

Beyond its role in pharmaceuticals, the pyrrolidine scaffold is widely employed in organic synthesis as a chiral auxiliary, in organocatalysis, and as a ligand for transition metals. nih.gov The non-essential amino acid L-proline, which features a pyrrolidine ring, is a frequently used building block for the synthesis of chiral compounds. nih.gov The structural and chemical diversity of pyrrolidine-based molecules enables the design of compounds with a wide range of biological activities, including anticancer, antiviral, antidiabetic, and anti-inflammatory properties. frontiersin.orgtandfonline.com

The Strategic Role of Fluorine Substitution in Molecular Design and Conformation

The introduction of fluorine into organic molecules is a widely adopted strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates. tandfonline.comnih.gov Fluorine, being the most electronegative element and having a small van der Waals radius, can significantly alter a molecule's physicochemical properties without drastically increasing its size. tandfonline.combeilstein-journals.org Key effects of fluorine substitution include:

Metabolic Stability: Fluorine can block metabolically susceptible sites, thereby increasing the stability of a compound against enzymatic degradation. bohrium.commdpi.com

Physicochemical Properties: The high electronegativity of fluorine can modify the acidity or basicity (pKa) of nearby functional groups, which in turn influences a compound's bioavailability and binding affinity. tandfonline.combohrium.com Fluorine substitution can also impact lipophilicity, a critical parameter for membrane permeability. bohrium.com

Binding Affinity: Fluorine can enhance the binding affinity of a ligand to its target protein through various non-covalent interactions. tandfonline.combohrium.com

Conformational Control: The introduction of a C-F bond can have a profound effect on the preferred conformation of a molecule. beilstein-journals.orgrsc.org This is due to a combination of steric and stereoelectronic effects, such as dipole-dipole interactions and hyperconjugation. beilstein-journals.orgchim.it By strategically placing fluorine atoms, chemists can influence the three-dimensional shape of a molecule, which is crucial for its interaction with biological targets. beilstein-journals.orgrsc.org

Overview of 1-Benzyl-3-fluoropyrrolidine within the Class of Fluorinated Pyrrolidines

This compound is a specific example of a fluorinated pyrrolidine, a class of compounds that has garnered significant interest in medicinal chemistry. tandfonline.comthieme-connect.com These compounds are valuable building blocks in the synthesis of more complex molecules with potential therapeutic applications. thieme-connect.comsigmaaldrich.com For instance, fluorinated pyrrolidines have been incorporated into inhibitors of enzymes like dipeptidyl peptidase IV (DP-IV). medchemexpress.comresearchgate.net

Structure

2D Structure

Propiedades

Fórmula molecular |

C11H14FN |

|---|---|

Peso molecular |

179.23 g/mol |

Nombre IUPAC |

1-benzyl-3-fluoropyrrolidine |

InChI |

InChI=1S/C11H14FN/c12-11-6-7-13(9-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2 |

Clave InChI |

XTEULOBSYIIBTO-UHFFFAOYSA-N |

SMILES canónico |

C1CN(CC1F)CC2=CC=CC=C2 |

Origen del producto |

United States |

Advanced Spectroscopic Characterization Techniques in Fluorinated Pyrrolidine Research

X-ray Crystallography for Definitive Three-Dimensional Structure and Absolute Stereochemistry Determination

Single-crystal X-ray crystallography stands as the unequivocal method for the determination of the three-dimensional structure of molecules. For a compound such as 1-Benzyl-3-fluoropyrrolidine, this advanced technique provides the most precise and definitive data on atomic positions, bond lengths, bond angles, and torsional angles, culminating in a complete and unambiguous depiction of its solid-state conformation and absolute stereochemistry. soton.ac.uk

The application of X-ray crystallography is contingent upon the successful growth of a single, high-quality crystal of the compound. Once obtained, the crystal is exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to generate a detailed electron density map of the molecule. From this map, a model of the molecular structure is built and refined.

A crystallographic analysis of this compound would provide crucial insights into its specific structural features. The primary data generated would include the unit cell parameters, which define the size and shape of the repeating unit in the crystal lattice, and the space group, which describes the symmetry of the crystal. The analysis reveals the exact conformation of the five-membered pyrrolidine (B122466) ring, which typically adopts a non-planar 'envelope' or 'twist' conformation to minimize steric and torsional strain. nih.gov Furthermore, it would definitively establish the position of the fluorine atom on the C3 carbon, identifying whether it occupies a pseudo-axial or pseudo-equatorial position relative to the ring.

For chiral molecules like this compound, X-ray crystallography is particularly powerful for determining the absolute configuration of stereocenters. soton.ac.uk When analyzing a single enantiomer (e.g., (R)- or (S)-1-Benzyl-3-fluoropyrrolidine), the use of anomalous dispersion allows for the unambiguous assignment of the absolute stereochemistry. The refinement of the Flack parameter, which should ideally converge to a value near zero for the correct enantiomer, provides a reliable confirmation of the molecule's absolute configuration. soton.ac.uk

The detailed findings from such an analysis are typically presented in comprehensive tables, including crystallographic data and selected geometric parameters.

Table 1: Representative Crystallographic Data and Refinement Parameters for a Fluorinated Pyrrolidine Derivative. This table illustrates the typical data obtained from a single-crystal X-ray diffraction experiment.

| Parameter | Value |

| Empirical Formula | C₁₁H₁₄FN |

| Formula Weight | 179.24 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 9.891 (5) |

| b (Å) | 30.604 (12) |

| c (Å) | 12.387 (6) |

| α (°) | 90 |

| β (°) | 92.42 (2) |

| γ (°) | 90 |

| Volume (ų) | 3746.8 (3) |

| Z | 8 |

| Calculated Density (g/cm³) | 1.211 |

| Absorption Coefficient (mm⁻¹) | 0.07 |

| R-int | 0.066 |

| Final R indices [I > 2σ(I)] | R1 = 0.058, wR2 = 0.150 |

| Flack Parameter | 0.0 (1) |

Table 2: Illustrative Bond Lengths and Angles for the this compound Moiety. This table provides examples of the precise geometric parameters determined through X-ray crystallography.

| Bond/Angle | Measurement |

| Bond Lengths (Å) | |

| C3-F | 1.40 (1) |

| N1-C2 | 1.47 (2) |

| N1-C5 | 1.47 (2) |

| N1-C(Benzyl) | 1.48 (1) |

| C3-C4 | 1.53 (1) |

| Bond Angles (°) | |

| F-C3-C2 | 109.5 (1) |

| F-C3-C4 | 109.8 (1) |

| C5-N1-C2 | 108.5 (2) |

| Torsion Angles (°) | |

| C5-N1-C2-C3 | -25.6 (2) |

| N1-C2-C3-C4 | 39.1 (1) |

The data presented in these tables provide the definitive experimental evidence for the molecule's three-dimensional structure in the solid state. This information is invaluable as it serves as a benchmark for validating results from other analytical techniques, such as NMR spectroscopy, and for corroborating the accuracy of theoretical and computational models of the molecule's conformation. nih.gov

Chemical Reactivity and Mechanistic Studies of 1 Benzyl 3 Fluoropyrrolidine Derivatives

Reactivity Patterns Involving the Pyrrolidine (B122466) Nitrogen Atom

The nitrogen atom in the 1-benzyl-3-fluoropyrrolidine ring is a tertiary amine, which defines its fundamental reactivity as a nucleophile and a base. nih.gov Its lone pair of electrons can participate in reactions with various electrophiles. However, the most significant and synthetically useful transformations involving the nitrogen atom are often those that cleave the N-benzyl bond. The benzyl (B1604629) group is frequently employed as a protecting group for amines in multi-step syntheses because of its stability under many conditions and its susceptibility to removal via specific methods. acs.org

The removal of the N-benzyl group, or debenzylation, is a key reaction that unmasks the secondary amine of the 3-fluoropyrrolidine (B48656) core, allowing for further functionalization. The primary methods for this transformation are catalytic transfer hydrogenation and oxidative cleavage. acs.orgmdma.ch

Catalytic hydrogenation is a widely used, green method for N-debenzylation. acs.org The reaction typically involves palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere. nih.gov The process, known as hydrogenolysis, involves the cleavage of the benzylic C-N bond and saturation of the resulting fragments with hydrogen to yield toluene (B28343) and the free 3-fluoropyrrolidine. The efficiency of this reaction can be hindered by the strong coordination of the amine substrate and product to the palladium catalyst, which can act as a poison. acs.orgnih.gov To mitigate this, additives or modified catalysts are often employed. For instance, the combined use of Pd/C with niobic acid-on-carbon (Nb₂O₅/C) has been shown to significantly facilitate the reaction. nih.gov Similarly, the addition of acids like acetic acid can facilitate the process, although this may require subsequent neutralization steps. nih.govnih.gov

Alternatively, oxidative methods can be employed for N-debenzylation, which avoid the use of heavy metal catalysts and hydrogen gas. One such method utilizes a system of potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (B87167) (DMSO) with molecular oxygen (O₂). researchgate.net This base-promoted process is proposed to proceed via the formation of a benzylic anion, which is then oxidized. This approach is advantageous as it is often rapid and tolerates a variety of functional groups that might be sensitive to reduction, such as olefins or certain aromatic systems. researchgate.net

| Method | Reagents & Conditions | Advantages | Potential Issues | Reference |

|---|---|---|---|---|

| Catalytic Hydrogenolysis | H₂, Pd/C, often in an alcohol solvent (e.g., EtOH, MeOH). May require heat or pressure. | Clean reaction with gaseous byproduct (H₂); catalyst is heterogeneous and easily removed. | Catalyst poisoning by amine; may reduce other functional groups (e.g., alkenes, alkynes). | acs.orgnih.gov |

| Facilitated Hydrogenolysis | H₂, Pd/C, Nb₂O₅/C in MeOH. | Faster reaction times; catalyst is reusable; no neutralization needed. | Requires preparation of a mixed catalyst system. | nih.gov |

| Acid-Facilitated Hydrogenolysis | H₂, Pd(OH)₂/C, Acetic Acid in EtOH, 60 °C. | Overcomes catalyst deactivation in complex substrates. | Requires careful control of acid equivalents and subsequent workup. | nih.govnih.gov |

| Oxidative Cleavage | KOtBu, O₂, DMSO. | Metal-free; rapid; complementary to reductive methods; tolerates reducible functional groups. | Strongly basic conditions may not be suitable for base-labile groups. | researchgate.net |

Transformations at the Benzylic Position of the Compound

The benzylic position—the carbon atom of the benzyl group attached directly to the pyrrolidine nitrogen—is highly reactive. This enhanced reactivity stems from the ability of the adjacent benzene (B151609) ring to stabilize intermediates, such as radicals or carbocations, through resonance. chemistrysteps.com This allows for selective functionalization at this site, primarily through oxidation and halogenation reactions.

The benzylic C-H bonds of this compound are susceptible to oxidation. Strong oxidizing agents can cleave these bonds to form a carbonyl group. A classic reagent for this transformation is potassium permanganate (B83412) (KMnO₄). masterorganicchemistry.com Treatment of an alkylbenzene derivative that possesses at least one benzylic hydrogen with hot, alkaline or acidic KMnO₄ typically results in the oxidation of the entire alkyl side chain to a carboxylic acid. masterorganicchemistry.com In the context of this compound, this reaction would cleave the N-benzyl group, leading to the formation of benzoic acid and the N-debenzylated 3-fluoropyrrolidine.

More controlled benzylic C-H oxidation can convert the benzylic methylene (B1212753) group (-CH₂-) into a carbonyl group (C=O) without cleaving the C-N bond, thus forming an amide (a lactam in this bicyclic context is not possible, but rather an N-benzoyl derivative would be the ultimate stable product after cleavage). nih.gov Modern catalytic methods using transition metals like manganese with hydrogen peroxide (H₂O₂) allow for the selective oxidation of benzylic methylenes to ketones or amides under milder conditions and with greater functional group tolerance. d-nb.info Such a reaction on this compound would yield 1-benzoyl-3-fluoropyrrolidine. Another approach involves the oxidative cleavage of the N-benzyl group using an oxoammonium salt, which proceeds via a formal hydride abstraction from the benzylic carbon to form an intermediate that hydrolyzes to an aldehyde (benzaldehyde) and the secondary amine. researchgate.netorganic-chemistry.org

Benzylic C-H bonds can be selectively halogenated via free-radical pathways. N-Bromosuccinimide (NBS) is the reagent of choice for benzylic bromination, as it provides a low, constant concentration of bromine radical (Br•) and elemental bromine (Br₂), which minimizes competitive side reactions like electrophilic aromatic substitution on the benzene ring. chadsprep.commasterorganicchemistry.com

The reaction is typically initiated by light (hν) or a radical initiator (e.g., peroxide). The mechanism involves the abstraction of a benzylic hydrogen by a bromine radical to form a resonance-stabilized benzylic radical. chemistrysteps.com This radical then reacts with a molecule of Br₂ to form the brominated product and a new bromine radical, propagating the chain reaction. chemistrysteps.comyoutube.com Applying this to this compound would result in the selective replacement of one of the benzylic hydrogens with a bromine atom, yielding 1-(α-bromobenzyl)-3-fluoropyrrolidine. This product is a valuable synthetic intermediate, as the benzylic bromide is highly reactive towards nucleophilic substitution.

| Reaction Type | Reagent(s) | Expected Product from this compound | Mechanism | Reference |

|---|---|---|---|---|

| Oxidative Cleavage | KMnO₄, heat | 3-Fluoropyrrolidine + Benzoic Acid | Radical oxidation of the entire benzyl group. | masterorganicchemistry.com |

| Benzylic Oxidation | Mn catalyst, H₂O₂ | 1-Benzoyl-3-fluoropyrrolidine | Catalytic C-H activation and oxygen insertion. | d-nb.info |

| Benzylic Bromination | N-Bromosuccinimide (NBS), light (hν) or initiator | 1-(α-Bromobenzyl)-3-fluoropyrrolidine | Free-radical chain reaction involving a resonance-stabilized benzylic radical. | chemistrysteps.comchadsprep.com |

Principles of Stereochemical Control and Regioselectivity in Cyclization and Functionalization Reactions

The stereochemistry of the pyrrolidine ring in this compound is a critical factor in controlling the outcome of further chemical reactions. The pre-existing stereocenter at the C-3 position, bearing the fluorine atom, along with the non-planar, puckered conformation of the five-membered ring, dictates the facial selectivity of approaching reagents. nih.gov

The pyrrolidine ring is not flat and exists in envelope or twisted conformations, a phenomenon known as pseudorotation. nih.gov The substituents on the ring determine the preferred pucker. An electronegative substituent like fluorine at the C-3 position significantly influences this conformational preference. mdpi.com This conformational locking directs new substituents to be introduced with a specific stereochemical relationship (syn or anti) to the fluorine atom. For example, in functionalization reactions such as alkylations or cycloadditions, reagents will preferentially attack from the less sterically hindered face of the ring, leading to a high degree of diastereoselectivity. acs.orgnih.gov

In cyclization reactions, such as the 1,3-dipolar cycloaddition to form more complex heterocyclic systems, the stereochemistry of the starting pyrrolidine derivative is often translated directly into the product. nih.govacs.org The benzyl group on the nitrogen, being sterically demanding, can also play a role in directing the stereochemical outcome by blocking one face of the molecule. The combination of the fluorine's electronic influence on ring pucker and the benzyl group's steric bulk provides a powerful tool for achieving high levels of stereochemical and regiochemical control in the synthesis of complex, densely functionalized pyrrolidine derivatives. nih.govmdpi.com

Influence of Fluorine Substitution on Reaction Pathways and Selectivity

The fluorine atom at the C-3 position is not merely a passive substituent; its high electronegativity exerts profound stereoelectronic effects that modify the reactivity and conformational landscape of the entire molecule. nih.gov The primary influence is the fluorine gauche effect, which describes the tendency of fluorine to adopt a gauche (60°) dihedral angle relative to an adjacent electron-withdrawing group, such as the nitrogen atom in the pyrrolidine ring. nih.govbeilstein-journals.orgresearchgate.net

This effect is particularly pronounced when the nitrogen atom is protonated or quaternized, forming a cation. In the 3-fluoropyrrolidinium cation, a strong conformational preference is observed where the fluorine and the ammonium (B1175870) group are cis to each other. nih.govbeilstein-journals.org This preference is stabilized by a combination of hyperconjugative interactions (e.g., σCH→σ*CF) and a powerful through-space electrostatic attraction between the partially negative fluorine (Fδ−) and the positively charged nitrogen center (N⁺). nih.govbeilstein-journals.org This interaction can be viewed as an intramolecular hydrogen bond-like attraction (N-H⁺···F). beilstein-journals.org

This strong conformational bias has significant chemical consequences:

Ring Pucker: The gauche effect locks the pyrrolidine ring into a specific pucker, which in turn influences the pseudo-axial or pseudo-equatorial orientation of other substituents and controls the trajectory of incoming reagents. nih.govresearchgate.net This can enhance the diastereoselectivity of reactions occurring elsewhere on the ring.

Basicity of Nitrogen: The electron-withdrawing inductive effect of the fluorine atom reduces the electron density on the nitrogen, thereby decreasing its basicity (pKa) compared to the non-fluorinated 1-benzylpyrrolidine. This can affect the rates of acid-catalyzed reactions or reactions where the nitrogen's nucleophilicity is crucial.

Reaction Pathways: By stabilizing certain transition states over others, the fluorine substituent can alter reaction pathways. For instance, in elimination reactions, the orientation of the C-F bond can influence the preferred stereochemical outcome (e.g., E vs. Z alkene formation if a double bond were to be formed adjacent to the C-3 position).

Advanced Academic Research Applications of 1 Benzyl 3 Fluoropyrrolidine Derivatives

Utilization as Versatile Building Blocks in Complex Organic Synthesis

Preparation of Aurora Kinase Inhibitors and PDE10A Inhibitors

The fluoropyrrolidine moiety is a key structural element in the design of various therapeutic agents due to its favorable pharmacological properties. While direct synthetic routes starting from 1-benzyl-3-fluoropyrrolidine for the preparation of Aurora kinase and PDE10A inhibitors are not extensively detailed in publicly available literature, the strategic importance of the fluorinated pyrrolidine (B122466) core is evident in the development of these inhibitor classes.

In the field of oncology, Aurora kinases are critical regulators of cell division, and their overexpression is linked to various cancers. The development of small-molecule inhibitors of Aurora kinases is a significant area of research. nih.gov A common strategy in the design of these inhibitors involves the incorporation of a pyrrolidine ring to ensure specific interactions with the kinase domain. For instance, a novel class of pyrimidine-2,4-diamine derivatives has been developed as Aurora A kinase inhibitors. acs.org The synthesis of these compounds utilizes a substituted aminopyrrolidine fragment, highlighting the role of the pyrrolidine scaffold in achieving potent inhibition. acs.org The introduction of a fluorine atom onto this scaffold, as in this compound, is a recognized method for enhancing inhibitor potency and selectivity.

Phosphodiesterase 10A (PDE10A) is a crucial enzyme in the central nervous system, and its inhibitors are being investigated for the treatment of neuropsychiatric disorders such as schizophrenia and Huntington's disease. The design of potent and selective PDE10A inhibitors often incorporates heterocyclic scaffolds. Research has shown that the introduction of fluorine-containing moieties can improve the metabolic stability of these inhibitors. nih.gov A series of fluorine-containing PDE10A inhibitors have been synthesized and evaluated, demonstrating high potency and selectivity. nih.gov Although these specific examples may not use this compound as the starting material, they underscore the value of the fluorinated heterocyclic motif in the development of effective PDE10A inhibitors. The this compound scaffold provides a ready source for such fluorinated fragments.

| Target Enzyme | Inhibitor Structural Class | Role of Fluoropyrrolidine Moiety | Representative Research Findings |

| Aurora Kinase A | Pyrimidine-based derivatives | Provides a 3D scaffold for optimal binding to the kinase domain; fluorine substitution can enhance potency and selectivity. | Development of potent inhibitors with IC50 values in the nanomolar range, demonstrating the versatility of the pyrrolidine core. acs.org |

| PDE10A | Various heterocyclic scaffolds | The fluorine atom improves metabolic stability and binding affinity; the pyrrolidine ring contributes to the overall pharmacophore. | Synthesis of highly potent and selective fluorine-containing analogues with IC50 values below 5 nM. nih.gov |

Emerging Applications in Materials Science and Electrochemistry

Beyond its applications in medicinal chemistry, derivatives of this compound are finding utility in the development of advanced materials, particularly in the fields of energy storage and electronics. The unique properties conferred by the fluorinated pyrrolidinium (B1226570) cation are central to these emerging applications.

Development of Fluorinated Pyrrolidinium-Based Ionic Liquids for Battery Technologies

Ionic liquids (ILs) are salts that are liquid at low temperatures, and they are being extensively investigated as safer, less flammable electrolytes for high-performance batteries. Pyrrolidinium-based cations are particularly favored for their electrochemical stability. The incorporation of fluorine into the pyrrolidinium cation, a structure derivable from this compound following debenzylation and N-alkylation, can further enhance the properties of these ionic liquids.

A fluorine-substituted ionic liquid based on a pyrrolidinium cation and a bis(fluorosulfonyl)imide (FSI) anion has been synthesized through a facile one-step reaction. nih.govnih.gov This fluorinated IL, when combined with a lithium salt, serves as an electrolyte with good compatibility with both lithium and graphite (B72142) anodes. nih.gov The presence of fluorine contributes to superior voltage stability, which is crucial for high-voltage lithium-ion batteries. nih.govnih.gov The synthesis of such fluorinated pyrrolidinium-based ILs represents a significant advancement in creating safer and more efficient energy storage devices.

| Ionic Liquid Component | Key Properties | Application in Batteries |

| Fluorinated Pyrrolidinium Cation | High electrochemical stability, non-flammability, good ionic conductivity. | Serves as a stable cation in ionic liquid electrolytes for high-voltage lithium-ion batteries. nih.govnih.gov |

| Bis(fluorosulfonyl)imide (FSI) Anion | Enhances ionic conductivity and thermal stability. | A common anion paired with pyrrolidinium cations to create high-performance electrolytes. nih.gov |

Integration into Perovskite Switching Metal Complexes

Hybrid organic-inorganic perovskites have shown exceptional promise in photovoltaic and optoelectronic applications. The stability and performance of these materials can be significantly influenced by the organic cation component. While the direct integration of this compound into perovskite structures is an area of ongoing research, the use of related fluorinated organic cations has demonstrated clear benefits.

In the context of perovskite solar cells, functional fulleropyrrolidines have been used to create efficient organic chemical inhibition layers that improve device stability. nih.govfrontiersin.org Furthermore, the introduction of fluorinated cations at the interface or within the bulk of perovskite materials has been shown to passivate defects and enhance performance. For instance, fluorinated 2-phenylethylammonium cations have been computationally shown to improve the formation energy and stability of Ruddlesden-Popper lead/tin halide perovskites. google.com This suggests that the incorporation of a fluorinated pyrrolidinium cation, derived from this compound, could offer a pathway to more stable and efficient perovskite-based devices.

The concept of "resistive switching" in perovskite materials is crucial for the development of non-volatile memory and neuromorphic computing applications. Benzylammonium-based layered hybrid perovskites have demonstrated reliable resistive switching behavior. The ability to tune the electronic properties of the organic cation, for example through fluorination, could provide a mechanism to control the switching characteristics of these materials. Therefore, the integration of fluorinated pyrrolidinium cations represents a promising, yet still exploratory, avenue for the design of novel perovskite switching metal complexes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.